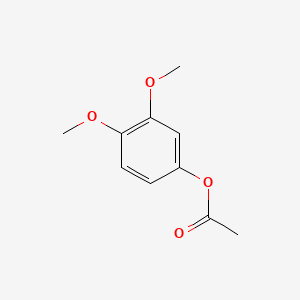
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol typically involves the reduction of 2,4-bis(trifluoromethyl)acetophenone. One common method employs a biocatalytic approach using whole-cell catalysts. For instance, Candida tropicalis 104 can be used in a natural deep-eutectic solvent-containing reaction system under microaerobic conditions . The reaction conditions include a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30°C, achieving high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using recombinant Escherichia coli strains expressing specific enzymes such as carbonyl reductase from Lactobacillus kefir and glucose dehydrogenase from Bacillus subtilis. This method allows for efficient NADPH regeneration and high product concentration .
化学反応の分析
Types of Reactions
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: NADPH-dependent carbonyl reductase and glucose dehydrogenase are commonly used in biocatalytic reductions.
Substitution: Radical initiators and trifluoromethylating agents are used in radical trifluoromethylation reactions.
Major Products
The major product formed from the reduction of 2,4-bis(trifluoromethyl)acetophenone is this compound .
科学的研究の応用
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of neurokinin-1 receptor antagonists such as aprepitant, which is used to treat chemotherapy-induced nausea and vomiting.
Agrochemicals: The compound’s trifluoromethyl groups enhance its stability and bioactivity, making it useful in the development of agrochemicals.
Materials Science: The compound’s unique chemical structure makes it valuable in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. For example, in pharmaceuticals, it acts as an intermediate in the synthesis of compounds that target neurokinin-1 receptors, which are involved in the regulation of nausea and vomiting . The trifluoromethyl groups play a crucial role in enhancing the compound’s pharmacokinetic properties .
類似化合物との比較
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound has similar applications but differs in the position of the trifluoromethyl groups.
1-(4-Trifluoromethylphenyl)ethanol: This compound has only one trifluoromethyl group, which affects its chemical properties and applications.
The uniqueness of this compound lies in the presence of two trifluoromethyl groups at the 2 and 4 positions, which significantly enhance its stability and bioactivity compared to similar compounds .
特性
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-5,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEYWVZDXHTIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)







